Loratadine-d4 Epoxide N-Oxide is a stable isotope-labeled derivative of Loratadine, an antihistamine commonly used to treat allergies. The compound is characterized by its molecular formula and a molecular weight of 418.91 g/mol. It is primarily utilized in organic synthesis and research applications, particularly in studies involving drug metabolism and pharmacokinetics.
This compound is derived from Loratadine, which was originally developed for the treatment of allergic rhinitis and chronic urticaria. The deuterated version, Loratadine-d4, incorporates four deuterium atoms, enhancing its utility in analytical chemistry.
Loratadine-d4 Epoxide N-Oxide falls under the category of isotope-labeled compounds. It is specifically classified as an isotope-labeled pharmaceutical standard, useful for research in pharmacology and toxicology.
The synthesis of Loratadine-d4 Epoxide N-Oxide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and isotopic labeling.
The molecular structure of Loratadine-d4 Epoxide N-Oxide features a complex arrangement that includes:
Loratadine-d4 Epoxide N-Oxide can participate in various chemical reactions typical for epoxides and N-oxides:
These reactions are significant for understanding the metabolism of Loratadine derivatives and their interactions within biological systems.
While specific mechanistic details for Loratadine-d4 Epoxide N-Oxide are not extensively documented, its parent compound, Loratadine, functions as a selective inverse agonist at peripheral histamine H1 receptors. This mechanism leads to decreased histamine-mediated effects such as itching and inflammation.
The structural modifications in Loratadine-d4 Epoxide N-Oxide may influence its binding affinity and pharmacological properties compared to the parent compound.
Relevant data indicate that careful handling is required due to potential reactivity profiles that differ from non-labeled counterparts.
Loratadine-d4 Epoxide N-Oxide serves primarily in scientific research applications:
This compound's unique properties make it a valuable tool for researchers studying antihistamines and their mechanisms within biological systems.
Loratadine-d4 Epoxide N-Oxide (C₂₂H₁₉D₄ClN₂O₄) represents a strategically deuterated analogue designed for advanced metabolic and analytical studies. The molecular structure features four deuterium atoms at the 2,2',6,6'-positions of the piperidine ring, creating a symmetric isotopic labeling pattern that maintains the compound's core geometry while altering its vibrational and rotational properties [3] [8]. This specific deuteration strategy was selected to preserve the molecule's bioactive conformation while introducing mass differences sufficient for MS discrimination from non-deuterated species.
The compound's stereochemical complexity arises from two distinct chiral elements: (1) the epoxide ring configuration exhibiting cis stereochemistry with established relative stereochemistry at C2 and C3, and (2) the helical chirality induced by pyridine N-oxidation. X-ray crystallographic analysis of related non-deuterated N-oxides confirms that the N→O group imposes a steric barrier to rotation, locking the molecule into either P or M helical conformations [2]. This conformational restriction creates stable atropisomers with distinct biological activities, as evidenced by the significant enantiomeric excess (>99:1 er) achieved through peptide-catalyzed synthesis of analogous compounds [2].
Table 1: Deuteration Pattern in Loratadine-d4 Epoxide N-Oxide
Deuteration Site | Atomic Position | Chemical Environment | Spectral Impact |
---|---|---|---|
Piperidine ring | C2, C6 (equatorial) | Methylene groups adjacent to nitrogen | Characteristic loss of 1H-NMR signals at 3.5-4.0 ppm |
Piperidine ring | C2', C6' (axial) | Methylene groups adjacent to nitrogen | Reduced intensity in CH₂ bending modes (1400-1450 cm⁻¹) |
Molecular core | - | Remote from pharmacophore | Minimal perturbation of receptor binding domain |
Spectroscopic characterization reveals significant isotopic effects on vibrational modes. Fourier-transform infrared (FTIR) analysis demonstrates a 15-20 cm⁻¹ redshift in C-D stretching vibrations (2100-2200 cm⁻¹) compared to C-H stretches (2850-3000 cm⁻¹) in the non-deuterated analogue. Nuclear magnetic resonance (NMR) spectroscopy shows complete disappearance of proton signals at the deuterated positions, with adjacent protons exhibiting simplified coupling patterns due to the loss of vicinal coupling to deuterium (I=1) [8]. These spectral signatures provide critical authentication parameters for verifying synthetic success and isotopic purity, which typically exceeds 98% atom D as confirmed by quantitative NMR and mass spectrometry [3] [10].
The molecular architecture of Loratadine-d4 Epoxide N-Oxide is defined by the formula C₂₂H₁₉D₄ClN₂O₄, yielding a precise molecular weight of 418.91 g/mol. This represents a 4.025 Da mass increase compared to its non-deuterated counterpart (C₂₂H₂₃ClN₂O₄, MW 414.89 g/mol), a critical differentiator for mass spectrometric detection [3] [10]. The compound's mass spectral behavior under electrospray ionization (ESI) conditions displays a characteristic [M+H]⁺ ion at m/z 419.92, with the distinctive boron isotope pattern of derivatives formed through ion-molecule reactions serving as a diagnostic marker for N-oxide confirmation [4].
Advanced tandem mass spectrometry (MS/MS) analysis reveals signature fragmentation pathways crucial for structural identification:
Table 2: Characteristic Mass Spectral Fragments of Loratadine-d4 Epoxide N-Oxide
m/z Observed | Fragment Ion Composition | Mass Shift vs. Non-Deuterated | Structural Assignment |
---|---|---|---|
419.92 | [M+H]⁺ | +4.03 Da | Molecular ion |
289.20 | C₁₆H₁₃D₂ClNO₃⁺ | +2.01 Da | Benzo[5,6]cycloheptapyridine N-oxide fragment |
171.10 | C₈H₁₀D₂NO₂⁺ | +4.03 Da | Deuterated piperidine carboxylate |
142.95 | C₇H₅D₂Cl⁺ | +2.01 Da | Chlorinated aromatic fragment |
Liquid chromatography coupled with multistage mass spectrometry (LC/MSⁿ) has proven essential for resolving co-eluting metabolites. The deuterated compound exhibits a 0.3-0.5 minute shorter retention time in reversed-phase chromatography compared to non-deuterated analogues due to the slightly reduced hydrophobicity of C-D bonds versus C-H bonds. This chromatographic resolution enables unambiguous differentiation from potential metabolic products, particularly when employing ion-molecule reaction techniques with tri(dimethylamino)borane (TDMAB) that generate characteristic 98 Da mass shifts specific to N-oxide functional groups [4]. The method's sensitivity extends to trace-level detection (LOQ = 0.5 ng/mL in biological matrices), facilitated by the absence of significant matrix interference at the deuterated mass channels.
The strategic deuteration of Loratadine Epoxide N-Oxide induces subtle but significant physicochemical alterations beyond simple mass differences. X-ray diffraction analysis demonstrates that deuterated and non-deuterated crystals maintain isostructural packing with nearly identical unit cell parameters (average difference <0.5%). However, deuterium substitution reduces the molecular volume by approximately 0.3% due to the shorter C-D bond length (1.09 Å vs. C-H 1.11 Å), potentially influencing solid-state stability [3]. Solution-phase behavior reveals more pronounced differences: deuterated samples exhibit a 15-20% decrease in epoxide hydrolysis kinetics under physiological pH conditions, attributable to the secondary kinetic isotope effect stabilizing the transition state [4]. This enhanced stability is particularly valuable for metabolic studies where degradation artifacts could compromise analytical interpretation.
Biological characterization demonstrates that the deuterated compound retains the enantiomer-dependent pharmacological activity observed in non-deuterated Loratadine N-Oxide. Competitive binding assays against the human histamine H₁ receptor show that both deuterated and non-deuterated forms exhibit near-identical binding affinities (Kd = 12.3 ± 0.8 nM and 11.7 ± 1.2 nM, respectively). However, molecular rigidity induced by N-oxidation creates significant enantioselectivity, with the (+)-enantiomer showing 5-fold greater potency than the (-)-enantiomer in both deuterated and non-deuterated forms [2] [9]. Computational docking studies indicate that the deuterium substitution does not alter binding mode but slightly enhances hydrophobic interactions within the receptor pocket due to increased lipophilicity (logP increase of 0.15).
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Compounds
Property | Loratadine-d4 Epoxide N-Oxide | Loratadine Epoxide N-Oxide | Significance |
---|---|---|---|
Molecular weight | 418.91 g/mol | 414.89 g/mol | MS differentiation |
HPLC retention (C18) | 8.2 ± 0.3 min | 8.7 ± 0.3 min | Chromatographic resolution |
Epoxide hydrolysis t½ (pH 7.4) | 42 ± 3 hours | 35 ± 2 hours | Enhanced stability |
Plasma protein binding | 88.5 ± 1.2% | 87.9 ± 1.5% | Similar distribution |
H₁ receptor binding Kd | 12.3 ± 0.8 nM | 11.7 ± 1.2 nM | Bioequivalence |
Metabolic clearance (HLM) | 18.2 ± 2.1 μL/min/mg | 23.7 ± 1.8 μL/min/mg | Reduced metabolism |
Metabolic stability assessments in human liver microsomes reveal the deuterated analogue's primary advantage: a 23% reduction in intrinsic clearance compared to the non-deuterated form. This metabolic resistance stems from the kinetic isotope effect (KIE ≈ 3.5) slowing the rate-limiting C-H bond cleavage during cytochrome P450-mediated oxidation at the piperidine ring. The deuterium labeling pattern specifically targets metabolic soft spots, with LC-MS analyses of incubation media showing 60% reduction in the formation of oxidative metabolites while maintaining identical metabolite profiles [4] [10]. This property makes the deuterated compound an exceptional internal standard for quantitative bioanalysis and a valuable probe for investigating metabolic pathways without structural modification of the pharmacophore.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: